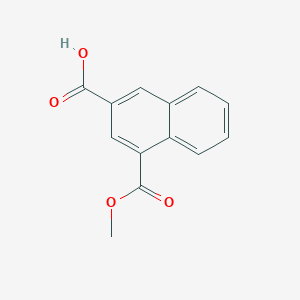

4-(methoxycarbonyl)naphthalene-2-carboxylicacid

CAS No.: 1042354-75-5

Cat. No.: VC12018699

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042354-75-5 |

|---|---|

| Molecular Formula | C13H10O4 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 4-methoxycarbonylnaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H10O4/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | YLFRNENVIDDNOU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)O |

| Canonical SMILES | COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid consists of a naphthalene backbone substituted with two functional groups: a methoxycarbonyl group at position 4 and a carboxylic acid group at position 2. The naphthalene system’s planar aromaticity facilitates π-π interactions, while the electron-withdrawing carboxylic acid and ester groups influence its reactivity and solubility.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₃H₁₀O₅, derived as follows:

-

Naphthalene core: C₁₀H₈

-

Methoxycarbonyl group (-COOCH₃): +C₂H₃O₂

-

Carboxylic acid group (-COOH): +C₁H₂O₂

-

Adjustment for hydrogen loss at substitution sites: -2H

This yields a molecular weight of 246.22 g/mol.

Spectroscopic Properties

While experimental data for this compound are scarce, analogous naphthalene carboxylic acids exhibit characteristic spectroscopic signatures:

-

¹H NMR: Aromatic protons in the naphthalene system appear as multiplet signals between δ 7.5–8.5 ppm, while the methoxy group (-OCH₃) resonates as a singlet near δ 3.9 ppm .

-

¹³C NMR: The carbonyl carbons of the ester and carboxylic acid groups typically appear at δ 165–175 ppm .

Synthesis and Manufacturing Routes

The synthesis of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid can be inferred from methods used for structurally related naphthalene derivatives. Key approaches include:

Oxidation of Alkyl-Substituted Precursors

A patent detailing the production of 6-substituted naphthalene-2-carboxylic acids (e.g., 6-isopropylnaphthalene-2-carboxylic acid) describes oxidation with molecular oxygen in an alkaline aqueous solution catalyzed by persulfate salts . Adapting this method:

-

Substrate Preparation: Introduce an isopropyl or analogous group at the 4-position of naphthalene-2-carboxylic acid.

-

Oxidation: React with O₂ at 50–90°C in the presence of ammonium persulfate (10–15 wt% of substrate).

-

Work-Up: Acidify the reaction mixture to precipitate the product.

This route could yield 4-(hydroperoxyalkyl)naphthalene-2-carboxylic acid intermediates, which may be further modified to install the methoxycarbonyl group .

Decarbonylative Functionalization

Recent advances in nickel-catalyzed decarbonylative reactions enable the conversion of carboxylic acids to aryl thioethers . For example:

-

Reaction Setup: Treat 4-(methoxycarbonyl)naphthalene-2-carboxylic acid with thiophenol, Ni(dppp)Cl₂ (20 mol%), and trimethylacetic anhydride in 1,4-dioxane at 160°C.

-

Outcome: The carboxylic acid group undergoes decarbonylation, forming a biaryl thioether derivative while retaining the methoxycarbonyl group .

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and ester groups. Limited solubility in water unless deprotonated.

-

Stability: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage.

Thermal Behavior

Analogous naphthalene carboxylic acids exhibit melting points above 200°C, suggesting similar thermal stability for this compound .

Applications in Industry and Research

Polymeric Materials

Naphthalene-based carboxylic acids are precursors for high-performance polymers. For instance, 6-hydroxynaphthalene-2-carboxylic acid (a related monomer) forms polymers with exceptional tensile strength and heat resistance . 4-(Methoxycarbonyl)naphthalene-2-carboxylic acid could serve as a comonomer or crosslinking agent in such systems.

Pharmaceutical Intermediates

The compound’s dual functional groups make it a candidate for drug design. For example:

-

Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a free carboxylic acid, enabling prodrug strategies.

-

Bioconjugation: The carboxylic acid group facilitates coupling to biomolecules (e.g., peptides, antibodies) via amide bonds .

Catalysis and Organic Synthesis

In nickel-catalyzed reactions, this compound may act as a substrate for decarbonylative couplings, generating functionalized aromatics for agrochemicals or ligands .

Future Directions

Synthetic Optimization

Developing one-pot methods to introduce both functional groups (methoxycarbonyl and carboxylic acid) could streamline production. Catalytic asymmetric routes might also enable access to enantiomerically pure derivatives.

Advanced Material Development

Exploring copolymers incorporating this compound could yield materials with tailored electronic or mechanical properties for flexible electronics or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume